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Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-

Organosilicon Precursor Vapor Pressure CVD/ALD Volatility

Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- (CAS 828282-95-7) is an asymmetric organochlorodisilane with the molecular formula C6H16Cl2Si2 and a molecular weight of 215.27 g/mol. It belongs to the class of disilanes featuring a direct silicon-silicon bond, with one silicon atom bearing two ethyl groups and the other bearing two methyl groups, each also substituted with a chlorine atom.

Molecular Formula C6H16Cl2Si2
Molecular Weight 215.26 g/mol
CAS No. 828282-95-7
Cat. No. B3194313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-
CAS828282-95-7
Molecular FormulaC6H16Cl2Si2
Molecular Weight215.26 g/mol
Structural Identifiers
SMILESCC[Si](CC)([Si](C)(C)Cl)Cl
InChIInChI=1S/C6H16Cl2Si2/c1-5-10(8,6-2)9(3,4)7/h5-6H2,1-4H3
InChIKeyHWPZGEMGUBHIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane (CAS 828282-95-7): Baseline Identity and Class Context


Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- (CAS 828282-95-7) is an asymmetric organochlorodisilane with the molecular formula C6H16Cl2Si2 and a molecular weight of 215.27 g/mol . It belongs to the class of disilanes featuring a direct silicon-silicon bond, with one silicon atom bearing two ethyl groups and the other bearing two methyl groups, each also substituted with a chlorine atom. This structural asymmetry distinguishes it from symmetrical dialkylchlorodisilanes such as 1,2-dichlorotetramethyldisilane (CAS 4342-61-4). The compound is primarily listed as a specialty organosilicon intermediate in vendor catalogs, with limited publicly available physicochemical data .

Specialty organosilicon intermediate

Asymmetric disilane architecture with Si-Si bond for CVD/ALD precursor research

Structure-property investigation

Diethyl/dimethyl substitution pattern enables steric and volatility studies not possible with symmetric analogs

Verification required

Limited publicly available physicochemical data; experimental validation of vapor pressure and deposition behavior needed

Why Symmetric Organochlorodisilanes Cannot Be Interchanged with 1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane


Generic substitution within the organochlorodisilane class is not recommended because the alkyl substitution pattern directly governs critical precursor properties such as vapor pressure, thermal stability, and surface reactivity during chemical vapor deposition (CVD) or atomic layer deposition (ALD) . The target compound's asymmetric diethyl/dimethyl architecture is expected to yield a different boiling point, vapor pressure curve, and decomposition pathway compared to the symmetric 1,2-dichlorotetramethyldisilane (bp 146–148 °C), potentially altering film growth per cycle, film composition, and incorporation of carbon or chlorine impurities. However, direct comparative experimental data for this specific compound against its closest analogs are currently absent from the peer-reviewed and patent literature.

Vapor pressure mismatch

Asymmetric alkyl substitution pattern is expected to shift volatility and boiling point relative to symmetric 1,2-dichlorotetramethyldisilane, potentially altering precursor delivery and film growth per cycle.

Chlorine loading divergence

Noticeably lower chlorine mass fraction compared to symmetric analogs may lead to different film chlorine contamination levels, but this has not been experimentally verified for the target compound.

Surface reactivity shift

The steric bulk from diethyl groups on one silicon atom may change surface adsorption geometry and self-limiting behavior during ALD half-cycles relative to fully methyl-substituted disilanes.

Quantitative Differentiation Evidence for 1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane (828282-95-7)


Molecular Weight and Volatility Shift Relative to 1,2-Dichlorotetramethyldisilane

The target compound has a molecular weight of 215.27 g/mol, compared to 187.22 g/mol for 1,2-dichlorotetramethyldisilane . According to the Clausius-Clapeyron relationship, this 28 g/mol increase in molecular weight, combined with the longer ethyl chains, is expected to reduce vapor pressure and raise the boiling point. While the exact boiling point for the target compound is not reported, its symmetric analog has a boiling point of 146–148 °C [1]. The target's higher molecular weight suggests a boiling point elevation of approximately 20–40 °C, resulting in lower volatility and potentially better liquid handling characteristics at ambient temperatures for certain CVD/ALD delivery systems.

Volatility shift
Class-level inference
MW 215.27 vs 187.22 g/mol (symmetric analog); predicted higher boiling point
May require adjusted vaporizer temperatures or liquid injection parameters
No experimental boiling point available; ΔBP estimated 20–40 °C based on class behavior
Organosilicon Precursor Vapor Pressure CVD/ALD Volatility

Chlorine Content and Potential Film Purity Impact

The chlorine mass fraction of the target compound is calculated as 32.9% (two Cl atoms per 215.27 g/mol), noticeably lower than that of 1,2-dichlorotetramethyldisilane (37.9%) and substantially lower than hexachlorodisilane (HCDS, 79.1%) [1]. In silicon nitride or silicon dioxide ALD processes using chlorodisilane precursors, chlorine content is directly correlated with residual chlorine contamination in the resulting film. Lower precursor chlorine loading can reduce the probability of chlorine incorporation into the film, potentially leading to higher electrical quality. However, no deposition data exist for the target compound to verify this inferred advantage.

Chlorine loading
Class-level inference
32.9% Cl (target) vs 37.9% (symmetric) vs 79.1% (HCDS)
Lower Cl mass fraction may reduce film chlorine contamination risk
Calculated from molecular formula; no deposition data to verify inferred advantage
Film Purity Chlorine Incorporation Silicon Nitride Deposition

Structural Asymmetry and Surface Reactivity Differentiation

The target compound possesses a unique asymmetric substitution pattern (diethyl on Si1, dimethyl on Si2), whereas its closest analog, 1,2-dichlorotetramethyldisilane, is fully symmetric with four methyl groups . In ALD half-cycle reactions, the steric bulk of the ethyl groups on one silicon atom may lead to different surface adsorption geometries and reduced surface coverage compared to the symmetric analog, potentially enabling more self-limiting growth behavior. Conversely, this could reduce growth per cycle. Without experimental adsorption isotherm or growth-rate data for the target compound, these remain class-level expectations derived from established ALD precursor design principles.

Steric asymmetry
Class-level inference
Asymmetric: Si1-(Et)₂/Cl vs Si2-(Me)₂/Cl; Symmetric analog: both Si-(Me)₂/Cl
Ethyl steric bulk may alter surface adsorption geometry and growth per cycle
No experimental ALD or surface reactivity data available
Surface Chemistry Steric Effects ALD Precursor Design

Application Scenarios for 1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane Based on Available Evidence


Low-Chlorine-Content Precursor Screening for Silicon Nitride ALD

The calculated chlorine mass fraction of 32.9% positions this compound as a potentially attractive candidate for chlorine-sensitive silicon nitride ALD processes, where lower chlorine loading may reduce film contamination . Researchers screening precursors for low-impurity SiNx films could compare deposition results against 1,2-dichlorotetramethyldisilane and HCDS to empirically determine whether the predicted advantage translates to measurable film quality improvements.

Direct Liquid Injection CVD with Reduced Volatility Precursors

Based on the inferred lower vapor pressure arising from its higher molecular weight and longer alkyl chains, this compound may be particularly suited for direct liquid injection (DLI) CVD systems, where moderate volatility is preferred to avoid premature vaporization . Its anticipated boiling point above 170 °C suggests compatibility with standard DLI vaporizers operating above room temperature.

Asymmetric Precursor Studies for Self-Limiting ALD Growth

The asymmetric diethyl/dimethyl substitution pattern offers a model compound for fundamental studies on how steric asymmetry influences surface saturation during ALD half-cycles [1]. Research groups investigating structure-property relationships in organosilicon ALD precursors could use this compound to probe site-specific reactivity at Si-Cl sites with differing steric environments.

Application
Selection Property
Validation Focus
Low-chlorine SiN ALD precursor screening
Chlorine mass fraction class
Film chlorine contamination vs symmetric analogs
DLI CVD reduced-volatility precursor
Inferred higher boiling point
Vapor pressure measurement; DLI compatibility
Asymmetric ALD precursor studies
Steric asymmetry architecture
Surface saturation and self-limiting growth behavior
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